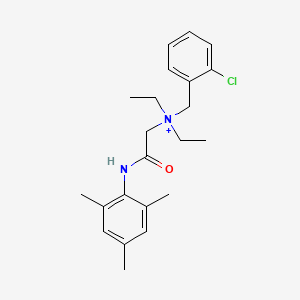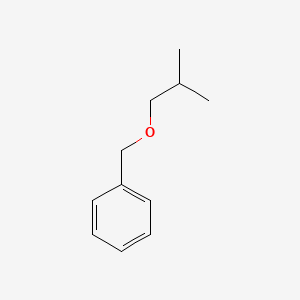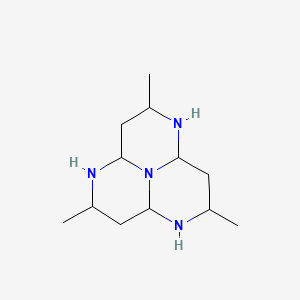
1,4,7,9b-Tetraazaphenalene, dodecahydro-2,5,8-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene is a heterocyclic organic compound with the molecular formula C12H24N4 and a molecular weight of 224.35 g/mol . It is known for its unique structure, which includes a tetraazaphenalene core with three methyl groups attached at positions 2, 5, and 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tricrotonylidenetetramine with suitable reagents to form the desired tetraazaphenalene structure . The reaction conditions often require elevated temperatures and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetraazaphenalene core, often using reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetraazaphenalene derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted tetraazaphenalene compounds .
Applications De Recherche Scientifique
Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene include other tetraazaphenalene derivatives and heterocyclic compounds with similar structural features . Examples include:
- 1,4,7,9b-Tetraazaphenalene,dodecahydro-2,5,8-trimethyl
- 3,7,11-trimethyl-2,6,10,13-tetraazatricyclo[7.3.1.05,13]tridecane
Uniqueness
What sets Dodecahydro-2,5,8-trimethyl-1,4,7,9b-tetraazaphenalene apart is its specific arrangement of methyl groups and the stability of its tetraazaphenalene core.
Propriétés
Numéro CAS |
7034-04-0 |
|---|---|
Formule moléculaire |
C12H24N4 |
Poids moléculaire |
224.35 g/mol |
Nom IUPAC |
3,7,11-trimethyl-2,6,10,13-tetrazatricyclo[7.3.1.05,13]tridecane |
InChI |
InChI=1S/C12H24N4/c1-7-4-10-14-9(3)6-12-15-8(2)5-11(13-7)16(10)12/h7-15H,4-6H2,1-3H3 |
Clé InChI |
MZEWYVRDJISVSS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2NC(CC3N2C(N1)CC(N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


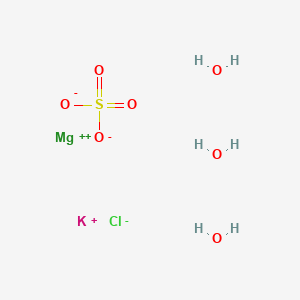
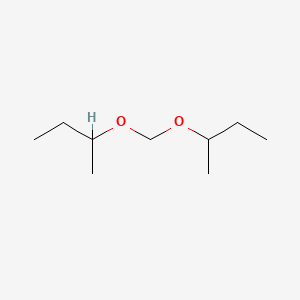
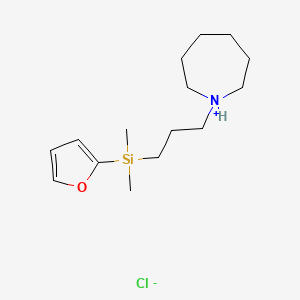
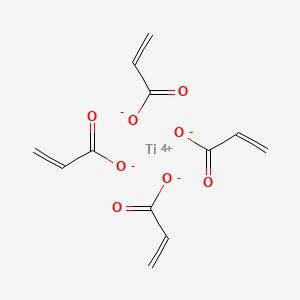
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
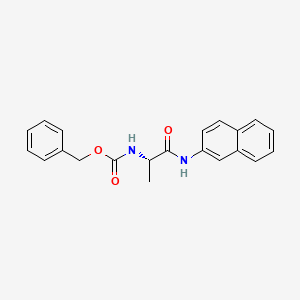
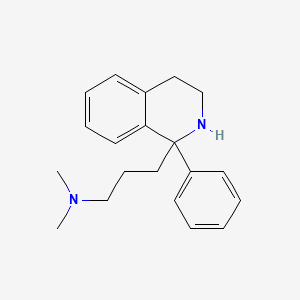
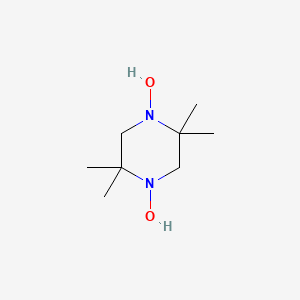
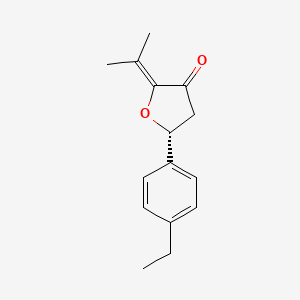
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)
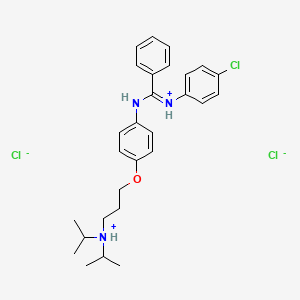
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)
